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Compound of Interest

Compound Name: Mycobacterium Tuberculosis-IN-5

Cat. No.: B15568355 Get Quote

Note to the Reader: The specific compound "Mycobacterium Tuberculosis-IN-5" was not

identified in a review of the available scientific literature. It is possible that this is an internal

project name or a non-standard identifier. However, to provide a detailed and relevant response

in line with the user's request for application notes and protocols for the synthesis of

compounds targeting Mycobacterium tuberculosis, this document will focus on a representative

class of potent inhibitors. The following protocols and data are based on the synthesis of novel

1,5-disubstituted-1,2,3-triazoles designed as direct inhibitors of the M. tuberculosis enoyl-acyl

carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.

Application Notes
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health

threat, exacerbated by the rise of multidrug-resistant strains. The mycobacterial cell wall is a

unique and complex structure, rich in mycolic acids, which are essential for the bacterium's

survival and virulence.[1][2] The biosynthesis of these mycolic acids is a clinically validated

target for anti-TB drugs. One of the key enzymes in this pathway is InhA, the target of the first-

line drug isoniazid.[2][3] However, resistance to isoniazid, often arising from mutations that

prevent its activation, necessitates the development of direct InhA inhibitors.[3]

This document describes the synthesis of a series of 1,5-disubstituted-1,2,3-triazoles that act

as direct inhibitors of InhA. These compounds are designed to mimic the binding of triclosan, a

known InhA inhibitor. The synthetic route is versatile, allowing for the generation of a library of

analogues for structure-activity relationship (SAR) studies. The described compounds have
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shown promising activity against both the isolated InhA enzyme and whole M. bovis cells, a

close relative of M. tuberculosis.

Data Presentation
The inhibitory activities of representative synthesized 1,5-disubstituted-1,2,3-triazole derivatives

are summarized in the table below. The data includes the half-maximal inhibitory concentration

(IC50) against the InhA enzyme and the minimum inhibitory concentration (MIC99) against

whole-cell M. bovis.

Compound ID R Group InhA IC50 (µM)
M. bovis MIC99
(µM)

1
4-chloro-2-

hydroxyphenoxy
5.6 >50

2 cyclopropylmethoxy >50 12.9

3 benzyloxy >50 25.4

4 4-fluorobenzyloxy >50 22.1

Data is representative of compounds synthesized in similar studies.[3]

Experimental Protocols
Protocol 1: Synthesis of 5-chloro-2-(4-(prop-2-yn-1-
yloxy)phenoxy)phenol (Intermediate A)

Materials: 4-(4-hydroxyphenoxy)-2-chlorophenol, propargyl bromide, potassium carbonate

(K2CO3), acetone.

Procedure:

1. To a solution of 4-(4-hydroxyphenoxy)-2-chlorophenol (1.0 eq) in acetone, add K2CO3

(2.0 eq).

2. Stir the mixture at room temperature for 30 minutes.
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3. Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.

4. Heat the reaction to reflux and stir overnight.

5. Monitor the reaction progress by Thin Layer Chromatography (TLC).

6. Upon completion, cool the reaction to room temperature and filter to remove the inorganic

salts.

7. Concentrate the filtrate under reduced pressure.

8. Purify the crude product by column chromatography on silica gel to yield Intermediate A.

Protocol 2: Synthesis of 4-(azidomethyl)benzyloxy
derivatives (Intermediate B)

Materials: Corresponding 4-(hydroxymethyl)benzyl derivative, sodium azide (NaN3), N,N-

dimethylformamide (DMF).

Procedure:

1. Dissolve the appropriate 4-(hydroxymethyl)benzyl derivative (1.0 eq) in DMF.

2. Add NaN3 (1.5 eq) to the solution.

3. Stir the reaction at 60 °C overnight.

4. Monitor the reaction by TLC.

5. After completion, pour the reaction mixture into water and extract with ethyl acetate.

6. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the corresponding azide, Intermediate B.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
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Materials: Intermediate A, Intermediate B, copper(I) iodide (CuI), N,N-diisopropylethylamine

(DIPEA), tetrahydrofuran (THF).

Procedure:

1. To a solution of Intermediate A (1.0 eq) and the desired Intermediate B (1.1 eq) in THF,

add DIPEA (2.0 eq).

2. Add CuI (0.1 eq) to the mixture.

3. Stir the reaction at room temperature overnight.

4. Monitor the reaction by TLC.

5. Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride.

6. Extract the product with ethyl acetate.

7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

8. Purify the crude product by column chromatography on silica gel to obtain the final 1,5-

disubstituted-1,2,3-triazole product.
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Caption: Synthetic workflow for the preparation of 1,5-disubstituted-1,2,3-triazole InhA

inhibitors.
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Caption: Simplified diagram of the mycolic acid biosynthesis pathway and the inhibitory action

on InhA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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